1H,10H-Perfluorodecane

Description

BenchChem offers high-quality 1H,10H-Perfluorodecane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H,10H-Perfluorodecane including the price, delivery time, and more detailed information at info@benchchem.com.

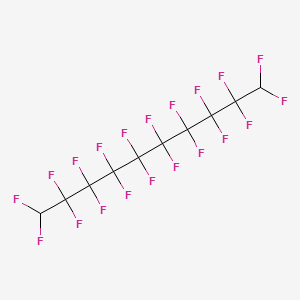

Structure

3D Structure

Propriétés

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-icosafluorodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H2F20/c11-1(12)3(15,16)5(19,20)7(23,24)9(27,28)10(29,30)8(25,26)6(21,22)4(17,18)2(13)14/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDMQXMQJUHCJLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H2F20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379785 | |

| Record name | 1H,10H-Perfluorodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3492-24-8 | |

| Record name | 1H,10H-Perfluorodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"1H,10H-Perfluorodecane chemical structure and properties"

An In-depth Technical Guide to 1H,10H-Perfluorodecane and its Analogs

A Note on Nomenclature and Scope

As a Senior Application Scientist, clarity in chemical nomenclature is paramount. The topic "1H,10H-Perfluorodecane" specifies a decapolyfluoroalkane with hydrogen atoms at the terminal positions (CHF₂(CF₂)₈CHF₂). While theoretically plausible, this specific structure is not a commonly synthesized or commercially available compound, and thus, extensive technical data is scarce.

However, the query strongly points towards an interest in semifluorinated alkanes (SFAs), a class of compounds with significant utility in research and development. This guide will therefore focus on the most relevant, well-documented, and structurally similar analog: 1H-Perfluorodecane (C₁₀HF₂₁) . This compound, featuring a perfluorinated chain with a single hydrogen terminus, embodies the unique physicochemical properties that make SFAs valuable to scientists. We will provide a comprehensive technical overview of its structure, properties, synthesis, and applications, grounding our discussion in established scientific principles and data.

Chemical Structure and Identification of 1H-Perfluorodecane

1H-Perfluorodecane, also known by its IUPAC name 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluorodecane, is a linear-chain alkane where all hydrogen atoms, save for one at a terminal position, have been substituted with fluorine.[1][2] This structure creates a molecule with a highly lipophobic and hydrophobic perfluorocarbon tail and a small, slightly more polar C-H terminus. This amphipathic nature, though subtle, is key to its unique interfacial behavior.

Caption: Figure 1: Chemical Structure of 1H-Perfluorodecane.

Physicochemical Properties

The dense fluorine sheath around the carbon backbone gives 1H-Perfluorodecane properties distinct from its hydrocarbon analog, decane. The high electronegativity of fluorine atoms results in low polarizability, leading to weak intermolecular van der Waals forces. This manifests as low surface tension and boiling points that are surprisingly similar to alkanes of comparable molecular weight.

Table 1: Key Physicochemical Properties of 1H-Perfluorodecane

| Property | Value | Source(s) |

| Melting Point | 36 °C | [3] |

| Boiling Point | 154 °C (at 760 mm Hg) | [3] |

| 138 °C | [4] | |

| Density | 1.78 g/mL (at 34 °C) | [3] |

| Flash Point | > 100 °C | [3] |

| Refractive Index | < 1.3000 | [4] |

| Water Solubility | Very low (predicted) | [5] |

| Octanol/Water Partition Coeff. (logP) | 7.6 (predicted) | [6] |

These properties make 1H-Perfluorodecane a dense, immiscible liquid with both hydrocarbons and aqueous media at temperatures above its melting point, forming a distinct third phase in many systems. Its chemical inertness and high thermal stability are hallmarks of perfluorinated compounds.

Synthesis and Purification: A Technical Workflow

The industrial synthesis of 1H-perfluoroalkanes is typically a two-step process that avoids the direct, and often uncontrollable, fluorination of hydrocarbons. The most common route involves the preparation of a perfluoroalkyl iodide intermediate, followed by a reduction to replace the iodine atom with hydrogen.[7]

Caption: Figure 2: General synthetic workflow for 1H-Perfluorodecane.

Experimental Protocol: Reduction of Perfluorodecyl Iodide

This protocol describes a laboratory-scale reduction of the iodide precursor. The causality for each step is explained to provide field-proven insight.

-

Reaction Setup:

-

A multi-neck, round-bottom flask is charged with perfluorodecyl iodide (1.0 eq) and a suitable solvent (e.g., glacial acetic acid or ethanol). The flask is equipped with a magnetic stirrer, a reflux condenser, and an addition funnel.

-

Causality: The setup allows for controlled addition of the reducing agent and safe management of any heat generated during the exothermic reaction. The solvent is chosen for its ability to dissolve the reactants and its appropriate boiling point.

-

-

Reducing Agent Addition:

-

Activated zinc dust (approx. 2.0 eq) is added to the flask, followed by the slow, dropwise addition of concentrated hydrochloric acid (HCl) via the addition funnel.

-

Causality: Zinc in the presence of a proton source (HCl) acts as the reducing agent, converting the C-I bond to a C-H bond. Slow addition is critical to control the reaction rate and prevent excessive effervescence and temperature increase.

-

-

Reaction Monitoring:

-

The reaction is stirred at room temperature or with gentle heating (e.g., 50-60 °C) until completion. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting iodide.

-

Causality: Monitoring ensures the reaction is complete, maximizing yield and preventing unnecessary exposure to reaction conditions that could lead to side products.

-

-

Work-up and Extraction:

-

Upon completion, the reaction mixture is cooled and filtered to remove excess zinc. The filtrate is transferred to a separatory funnel and washed sequentially with water, a dilute sodium thiosulfate solution (to remove any residual iodine), and finally, brine.

-

Causality: The aqueous washes remove the acid, inorganic salts, and impurities. The dense, fluorous phase will separate as the bottom layer, allowing for easy isolation.

-

-

Drying and Concentration:

-

The organic (fluorous) layer is separated, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent (if any was used beyond the reactant itself) is removed under reduced pressure.

-

Causality: Removal of all water is essential before the final purification step to prevent interference.

-

-

Final Purification:

-

The crude 1H-Perfluorodecane is purified by vacuum distillation to yield a clear, colorless liquid or low-melting solid.

-

Causality: Distillation separates the desired product from any non-volatile impurities or side products with different boiling points, ensuring high purity for research applications.

-

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides an unambiguous fingerprint of 1H-Perfluorodecane's molecular structure.

-

¹H NMR Spectroscopy: The proton NMR spectrum is remarkably simple, showing a single, complex multiplet (a triplet of triplets) around δ 6.0 ppm. This significant downfield shift is caused by the strong electron-withdrawing effect of the adjacent -CF₂- group. The coupling to the two fluorine atoms on the alpha-carbon (²JHF) and the two on the beta-carbon (³JHF) results in the complex splitting pattern.[8][9]

-

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is more complex but highly informative. It will display distinct signals for each of the nine unique -CF₂- groups and the terminal -CF₃ group. The signals will appear in characteristic regions, with the -CF₃ group typically around -81 ppm and the -CF₂- groups ranging from approximately -114 to -126 ppm relative to CFCl₃. The -CF₂- group adjacent to the C-H bond will be uniquely shifted and show coupling to the proton.[9][10]

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by very strong C-F stretching absorptions in the 1100-1300 cm⁻¹ region.[11][12] A key diagnostic peak is the C-H stretching vibration, which will appear around 2900-3000 cm⁻¹, confirming the presence of the hydrogen terminus. The fingerprint region below 1000 cm⁻¹ will show a complex pattern of C-C stretching and C-F bending modes.[12][13]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z 520, though it may be of low intensity due to the stability of fragments. The fragmentation pattern is characterized by the sequential loss of CF₂ units, leading to a series of prominent peaks separated by 50 mass units (e.g., C₉F₁₉⁺, C₈F₁₇⁺, etc.).[14][15]

Applications in Research and Drug Development

The unique properties of 1H-Perfluorodecane and other SFAs make them highly valuable in specialized applications where conventional solvents or materials fail.

-

Drug Delivery and Formulation: SFAs are explored as novel carriers for sensitive drug molecules, particularly for ophthalmic and pulmonary delivery.[16] Their chemical inertness prevents degradation of the active pharmaceutical ingredient (API), while their ability to dissolve lipophilic drugs can enhance bioavailability. They can be formulated into stable nanoemulsions for targeted delivery.[16][17]

-

Causality: The low surface tension of SFAs allows for excellent spreading on biological surfaces like the cornea, while their immiscibility with aqueous physiological fluids creates a stable drug reservoir.

-

-

Oxygen Carriers and Cell Culture: Like perfluorocarbons (PFCs), SFAs have a high capacity for dissolving respiratory gases like oxygen and carbon dioxide.[16][18] This property is leveraged in advanced cell culture systems to enhance oxygen delivery to high-density or metabolically active cultures, preventing hypoxia and improving cell viability and function.[18]

-

Causality: The weak intermolecular forces in fluorous liquids create "voids" that can readily accommodate gas molecules without chemical interaction, allowing for efficient physical transport.

-

-

Fluorous Phase Chemistry: 1H-Perfluorodecane can be used as a solvent in "fluorous chemistry," a technique for simplifying product purification. By attaching a perfluorinated "tag" to a catalyst or reactant, it can be selectively extracted into a fluorous solvent like 1H-Perfluorodecane, leaving the desired organic product in a conventional organic solvent.

-

Causality: The principle of "like dissolves like" is exploited; the highly fluorinated tag has a strong affinity for the fluorous solvent, enabling a clean and efficient separation that avoids traditional, and often cumbersome, silica gel chromatography.

-

-

Materials Science and Surface Modification: The low surface energy of SFAs makes them effective as anti-fouling and hydrophobic coating agents.[19] They can be used to create surfaces that repel both water and oil, which is critical in biomedical devices, microfluidics, and advanced materials.

Safety, Handling, and Disposal

1H-Perfluorodecane is generally considered to be of low acute toxicity, consistent with other perfluorinated compounds. However, as with any laboratory chemical, appropriate precautions must be taken.

-

Handling: Wear standard personal protective equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat. Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[20][21]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Keep away from strong oxidizing agents.

-

Hazards: May cause skin and eye irritation upon contact. Inhalation of high concentrations of vapor may lead to respiratory irritation. The toxicological properties have not been fully investigated.[20][21]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not release into the environment. Due to their persistence, perfluorinated compounds require specialized disposal, often involving high-temperature incineration.

References

-

PubChem. (n.d.). 1H,1H,10H,10H-perfluorodecane-1,10-diol. National Center for Biotechnology Information. Retrieved from [Link]

-

mzCloud. (2023). 1H,1H,10H,10H-Perfluorodecane-1,10-diol. Retrieved from [Link]

-

NIST. (n.d.). 1H-Perfluorodecane. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

PubChemLite. (n.d.). 1h-perfluorodecane (C10HF21). Université du Luxembourg. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1H-Perfluorodecane (CAS 375-97-3). Retrieved from [Link]

-

Chemical-Suppliers. (n.d.). 1h,1h,10h,10h-perfluorodecane-1,10-diol. Retrieved from [Link]

-

NIST. (n.d.). 1H-Perfluorodecane. In NIST Chemistry WebBook (Gas Chromatography data). National Institute of Standards and Technology. Retrieved from [Link]

-

Shimadzu. (n.d.). Determination of various PFAS in drinking water using on-line SPE coupled to LC-MS/MS. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S3: Mass spectra of... 1H,1H,2H,2H-perfluorodecan-1-ol.... Retrieved from [Link]

-

PubChemLite. (n.d.). 1h,1h,10h,10h-perfluorodecane-1,10-diol (C10H6F16O2). Université du Luxembourg. Retrieved from [Link]

-

Jovanovic, M. (2022). Analysis of Per- and Polyfluoroalkyl Substances (PFAS) – an Analytical Challenge!. Shimadzu. Retrieved from [Link]

-

Journal of Nanobiotechnology. (n.d.). Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) ¹H NMR spectra of MMAO with increasing quantities of 1H‐PFH in C6D6. Retrieved from [Link]

-

Meinert, C., et al. (2023). Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications. PubMed Central. Retrieved from [Link]

-

Glüge, J., et al. (n.d.). An overview of the uses of per- and polyfluoroalkyl substances (PFAS). National Center for Biotechnology Information. Retrieved from [Link]

-

Glüge, J., et al. (n.d.). An overview of the uses of per- and polyfluoroalkyl substances (PFAS) – Electronic supplementary information 1. Retrieved from [Link]

-

ACS Publications. (2025). 1H and 19F NMR Toolbox for Examining Interactions between Fluorinated Compounds and Polystyrene Nanoparticles. The Journal of Physical Chemistry B. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Alkahtani, H. M. (n.d.). Infrared (IR) spectroscopy. King Saud University. Retrieved from [Link]

-

Reich, H. (2020). NMR Spectroscopy. University of Wisconsin-Madison. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Department of Chemistry. Retrieved from [Link]

-

SciSpace. (n.d.). NMR spectral analysis of strongly second‐order 6‐, 8‐, 9. Retrieved from [Link]

Sources

- 1. 1H-Perfluorodecane [webbook.nist.gov]

- 2. 1H-Perfluorodecane [webbook.nist.gov]

- 3. fluoryx.com [fluoryx.com]

- 4. exfluor.com [exfluor.com]

- 5. 1H-Perfluorodecane (CAS 375-97-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. PubChemLite - 1h-perfluorodecane (C10HF21) [pubchemlite.lcsb.uni.lu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scispace.com [scispace.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 13. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 14. shimadzu.com [shimadzu.com]

- 15. researchgate.net [researchgate.net]

- 16. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing [thno.org]

- 18. Perfluorodecalin (PFD) for Advanced Research Applications [benchchem.com]

- 19. 1H,1H,2H,2H-Perfluorodecanethiol | 34143-74-3 [chemicalbook.com]

- 20. PERFLUORODECANE - Safety Data Sheet [chemicalbook.com]

- 21. fishersci.com [fishersci.com]

"synthesis and purification of 1H,10H-Perfluorodecane"

An In-depth Technical Guide to the Synthesis and Purification of 1H,10H-Perfluorodecane

Authored by: Gemini, Senior Application Scientist

Foreword: The Strategic Value of α,ω-Dihydroperfluoroalkanes

Perfluorinated compounds, characterized by the substitution of hydrogen with fluorine, exhibit a unique and compelling set of physicochemical properties: exceptional chemical and thermal stability, low surface tension, and immiscibility with both aqueous and hydrocarbon phases. Within this class, α,ω-dihydroperfluoroalkanes such as 1H,10H-Perfluorodecane [H(CF₂)₁₀H] represent a critical subclass of semifluorinated alkanes.[1] The presence of terminal C-H bonds on an otherwise fully fluorinated backbone creates a unique amphiphilic character at the molecular level, enabling their use as fluorous phase components, advanced lubricants, and building blocks for sophisticated block copolymers and surfactants.

In the realms of biomedical research and drug development, these molecules are explored for their potential in gas transport (as components of artificial blood substitutes), as drug delivery vehicles, and in ophthalmology.[1] The efficacy of 1H,10H-Perfluorodecane in these high-stakes applications is inextricably linked to its isomeric and chemical purity. The presence of residual iodinated intermediates, oligomeric variants, or other impurities can drastically alter performance and introduce toxicity.

This guide provides a comprehensive, field-proven methodology for the synthesis and subsequent high-grade purification of 1H,10H-Perfluorodecane. We will delve into the causality behind procedural choices, offering not just a protocol but a framework for understanding and troubleshooting the synthesis of this valuable specialty chemical.

Part 1: Synthesis of 1H,10H-Perfluorodecane via a Di-iodide Intermediate

The most robust and scalable approach to synthesizing 1H,10H-Perfluorodecane is a two-stage process. First, an α,ω-diiodoperfluoroalkane precursor is synthesized. Second, this precursor undergoes a reductive deiodination to replace the terminal iodine atoms with hydrogen. This strategy offers superior control over chain length and minimizes difficult-to-separate byproducts compared to direct hydrofluorination methods.

Foundational Chemistry: Synthesis of 1,10-Diiodoperfluorodecane [I(CF₂)₁₀I]

The backbone of the target molecule is constructed via the telomerization of tetrafluoroethylene (TFE) using an iodine-based chain transfer agent, often molecular iodine (I₂) itself. This is a free-radical chain reaction.

Causality of the Method:

-

Initiation: The reaction is typically initiated thermally or photochemically, cleaving the I-I bond to form iodine radicals (I•).

-

Propagation: An iodine radical adds to a molecule of TFE, forming a perfluoroalkyl radical. This radical then adds successive TFE units.

-

Chain Transfer: The growing polymer chain abstracts an iodine atom from another I₂ molecule, terminating the chain and generating a new iodine radical to continue the process. This step is crucial for forming the α,ω-diiodo structure.

-

Control: The molar ratio of TFE to I₂ is the primary control parameter for the average chain length of the resulting telomer distribution. A mixture of I(CF₂)nI oligomers is always produced, from which the desired C₁₀ fraction must be isolated.

Experimental Protocol: Telomerization of TFE

Warning: Tetrafluoroethylene can disproportionate explosively. This reaction must be conducted by trained personnel in a specialized high-pressure reactor with appropriate safety shielding and oxygen exclusion.

-

Reactor Preparation: A high-pressure stainless-steel autoclave is charged with crystalline iodine. The vessel is sealed, purged extensively with high-purity nitrogen, and evacuated.

-

Reaction Execution: Liquid tetrafluoroethylene (TFE) is pumped into the cooled reactor. The molar ratio of TFE to I₂ is calculated to favor the production of the C₁₀ chain length.

-

Initiation: The reactor is heated to a temperature sufficient to initiate the homolytic cleavage of iodine (~200-250 °C). The reaction is highly exothermic and requires careful temperature and pressure monitoring.

-

Work-up: After cooling, the reactor is vented, and the crude product mixture—a dark, waxy solid—is collected.

-

Isolation of I(CF₂)₁₀I: The crude mixture of telomers is separated by fractional vacuum distillation. Due to the high molecular weights, a good vacuum (<1 mmHg) and a fractionating column are essential to separate the I(CF₂)₈I, I(CF₂)₁₀I, and I(CF₂)₁₂I homologs. The I(CF₂)₁₀I fraction is collected based on its specific boiling point.

Core Synthesis: Reductive Deiodination to 1H,10H-Perfluorodecane

With the pure I(CF₂)₁₀I precursor isolated, the terminal iodine atoms are replaced with hydrogen. A common and effective method is a free-radical reduction using a hydride donor.

Causality of the Method: This reduction proceeds via a free-radical chain mechanism. A radical initiator (e.g., AIBN) creates a radical that abstracts a hydrogen from a hydride source (e.g., tributyltin hydride or, more favorably, a silane-based reducing agent). The resulting stannyl or silyl radical abstracts an iodine atom from the I(CF₂)₁₀I precursor, generating a perfluoroalkyl radical. This radical then abstracts a hydrogen atom from another molecule of the hydride source, yielding the desired C-H bond and regenerating the stannyl/silyl radical to propagate the chain.

Experimental Protocol: Synthesis

-

Reactor Setup: A multi-neck round-bottom flask is equipped with a magnetic stirrer, reflux condenser, nitrogen inlet, and a dropping funnel. The entire apparatus is flame-dried and kept under a positive pressure of inert gas (N₂ or Ar).

-

Reagent Charging: The flask is charged with the purified 1,10-diiodoperfluorodecane and a suitable radical initiator (e.g., azobisisobutyronitrile, AIBN). Anhydrous, degassed solvent (e.g., toluene or a fluorous solvent) is added to dissolve the starting material.

-

Addition of Reducing Agent: A solution of the hydride donor (e.g., tris(trimethylsilyl)silane, a less toxic alternative to tin hydrides) in the same solvent is placed in the dropping funnel.

-

Reaction: The reaction mixture is heated to the decomposition temperature of the initiator (for AIBN, ~80-90 °C). The hydride solution is added dropwise over several hours to maintain a low concentration of the reducing agent, which minimizes side reactions.

-

Monitoring: The reaction progress is monitored by withdrawing small aliquots and analyzing them by GC-MS to observe the disappearance of the starting material and the appearance of the product peak.

-

Work-up: Upon completion, the reaction is cooled to room temperature. The solvent is removed under reduced pressure to yield the crude 1H,10H-Perfluorodecane.

Part 2: Rigorous Purification of 1H,10H-Perfluorodecane

Achieving high purity (>99.5%) is paramount and requires a multi-step approach to remove unreacted starting materials, the spent reducing agent, initiator byproducts, and any mono-reduced intermediate (1H,10-Iodoperfluorodecane).

Purification Workflow: From Crude Oil to Purified Product

Caption: Multi-step purification workflow for 1H,10H-Perfluorodecane.

Experimental Protocol: Purification

-

Aqueous Wash: The crude product is dissolved in a solvent immiscible with water (e.g., diethyl ether or perfluorohexane). The solution is transferred to a separatory funnel and washed sequentially with:

-

A saturated solution of sodium thiosulfate (to quench and remove any residual iodine).

-

Deionized water.

-

Saturated sodium chloride solution (brine) to facilitate phase separation.[2]

-

-

Drying: The separated organic layer is dried over an anhydrous drying agent like magnesium sulfate (MgSO₄), which is then removed by gravity filtration.[2]

-

Fractional Distillation: This is the most critical step for achieving high purity. The solvent is first removed by simple distillation or rotary evaporation. The remaining oil is then subjected to fractional distillation under reduced pressure using a Vigreux or packed column.[2]

-

Rationale: This technique effectively separates the desired 1H,10H-Perfluorodecane from the higher-boiling mono-iodo intermediate (1H,10-Iodoperfluorodecane) and any remaining di-iodo starting material.

-

Execution: Collect fractions carefully, monitoring the head temperature and vacuum pressure. The main fraction is collected at a stable temperature corresponding to the boiling point of the pure product.

-

Part 3: Analytical Quality Control

Every protocol must be a self-validating system. Rigorous analytical characterization is non-negotiable to confirm both the identity and purity of the final product.

Purity and Identity Confirmation by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary tool for assessing purity and confirming the molecular weight.[3][4]

-

Purity: A single, sharp peak on the GC chromatogram is indicative of high purity. The peak area percentage can be used to quantify purity.

-

Identity: The mass spectrum should show the correct molecular ion peak (or common fragments like [M-HF]) corresponding to the molecular formula of C₁₀H₂F₂₀.

GC-MS Parameters (Typical)

| Parameter | Setting | Rationale |

| Column | HP-5MS or similar | A non-polar column suitable for a wide range of compounds.[4] |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the analyte.[4] |

| Oven Program | 50°C (2 min), ramp 10°C/min to 280°C (5 min) | A standard temperature ramp to separate components by boiling point.[4] |

| Ionization Mode | Electron Impact (EI) or Chemical Ionization (CI) | EI provides a standard fragmentation library; CI can yield a more prominent molecular ion.[3] |

Structural Elucidation by NMR Spectroscopy

NMR spectroscopy provides unambiguous confirmation of the molecular structure.[5]

-

¹H NMR: The key signal will be from the two equivalent terminal protons. Due to coupling with the adjacent fluorine atoms on the CF₂ group (²JHF), the signal is expected to appear as a triplet of triplets. The chemical shift is typically in the range of 5.5-6.5 ppm, significantly downfield due to the electron-withdrawing effect of the perfluoroalkyl chain.

-

¹⁹F NMR: This spectrum provides a detailed fingerprint of the fluorinated backbone. One would expect to see distinct signals for each chemically non-equivalent CF₂ group. The CF₂ group adjacent to the C-H bond (the α-CF₂) will have a characteristic chemical shift and will be split by the terminal proton. The other CF₂ groups will appear as complex multiplets due to F-F coupling.

-

¹³C NMR: Confirms the number of unique carbon environments in the molecule.

Summary of Expected Analytical Data

| Property | Expected Value |

| Molecular Formula | C₁₀H₂F₂₀ |

| Molecular Weight | 502.07 g/mol |

| Boiling Point | ~170-175 °C (at atmospheric pressure) |

| ¹H NMR (CDCl₃) | δ ~ 6.0 ppm (triplet of triplets, ²JHF ≈ 52 Hz, ³JHF ≈ 5 Hz) |

| GC-MS | Purity > 99.5%; MS shows characteristic fragmentation |

Part 4: Synthesis Workflow Visualization

This diagram illustrates the logical flow from commodity starting materials to the final, purified product, highlighting the key transformations and purification stages.

Caption: End-to-end workflow for the synthesis of 1H,10H-Perfluorodecane.

References

- Purification of organic fluorine compounds. (n.d.). Google Patents.

- Recent developments in methods for analysis of perfluorinated persistent pollutants. (n.d.). National Institutes of Health.

- Analysis of Perfluorinated Compounds in Environmental Water Using Decyl-perfluorinated Magnetic Mesoporous Microspheres as Magnetic Solid-Phase Extraction Materials and Microwave-Assisted Derivatization Followed by Gas Chromatography–mass Spectrometry. (2018). Oxford Academic.

- An In-depth Technical Guide to the Synthesis and Purification of 1H-Perfluorononane. (n.d.). Benchchem.

- Preparation of .alpha.,.omega.-diiodoperfluoroalkanes. (1980). The Journal of Organic Chemistry.

- Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications. (2023). PubMed Central.

- NMR Spectroscopy. (2020). University of Wisconsin-Madison.

Sources

- 1. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

Spectroscopic Characterization of 1H,10H-Perfluorodecane: A Technical Guide

Introduction

1H,10H-Perfluorodecane, with the chemical formula C₁₀H₂F₂₀, is a symmetrical, partially fluorinated alkane. In this molecule, a central chain of eight perfluorinated carbon atoms is terminated at both ends by a hydrogen atom. This structure imparts unique physicochemical properties, making it and similar compounds relevant in fields ranging from materials science to advanced biomedical applications. The presence of both C-H and C-F bonds within the same molecule creates a distinct spectroscopic signature.

Molecular Structure and Spectroscopic Overview

A clear understanding of the molecular structure is fundamental to interpreting its spectra. The symmetrical nature of 1H,10H-Perfluorodecane simplifies certain aspects of its spectroscopic signature, particularly in NMR.

Caption: Chemical structure of 1H,10H-Perfluorodecane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of fluorinated compounds. The presence of both ¹H and ¹⁹F active nuclei provides complementary information.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 1H,10H-Perfluorodecane in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube. Fluorinated compounds can have limited solubility, so solvent choice is critical.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of detecting ¹H, ¹⁹F, and ¹³C nuclei.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Ensure adequate relaxation delay (D1) for quantitative integration if needed.

-

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. This may be done with or without proton decoupling to observe ¹H-¹⁹F coupling.

-

¹³C NMR: Acquire a one-dimensional carbon spectrum, typically with proton decoupling. Due to the low natural abundance of ¹³C and potential C-F coupling, a larger number of scans may be required to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Spectrum

Due to the molecule's symmetry, the two terminal hydrogen atoms are chemically equivalent and will produce a single signal. This signal is expected to be significantly downfield due to the strong electron-withdrawing effect of the perfluoroalkyl chain. The multiplicity will be complex due to coupling with the adjacent fluorine atoms.

-

Chemical Shift (δ): Expected around 5.8 - 6.5 ppm. This downfield shift is characteristic of protons attached to a perfluorinated chain.[1]

-

Multiplicity: The proton signal will be split by the two geminal fluorine atoms on the adjacent carbon (²JHF) and the two fluorine atoms on the next carbon (³JHF). This will result in a triplet of triplets (tt) .

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum will be more complex, with multiple signals corresponding to the chemically distinct CF₂ groups. Due to the molecule's symmetry, there will be five unique fluorine environments. The chemical shifts are reported relative to CFCl₃ (0 ppm).[2][3]

-

-CF₂H (C¹/C¹'): This group will be the most upfield (least negative) due to the influence of the hydrogen atom. It will be split by the geminal proton (²JFH) and the adjacent CF₂ group (³JFF).

-

Internal -CF₂- groups (C², C³, C⁴, C⁵ and their symmetric counterparts): These will appear at more negative chemical shifts, typical for internal perfluoroalkane chains. Each signal will be a complex multiplet due to coupling with neighboring non-equivalent CF₂ groups. The signals for CF₂ groups closer to the center of the molecule (C⁵/C⁵') will be the most shielded (most negative ppm).

Predicted ¹³C NMR Spectrum

In the proton-decoupled ¹³C NMR spectrum, five signals are expected due to the molecule's symmetry. All carbon signals will be split into multiplets by the attached fluorine atoms (¹JCF, ²JCF, etc.).

-

C¹/C¹' (-CF₂H): This carbon will appear as a triplet due to the one-bond coupling to the two attached fluorine atoms (¹JCF).

-

C²-C⁵ and their symmetric counterparts: These perfluorinated carbons will also appear as triplets due to ¹JCF coupling. Their chemical shifts will be within the typical range for perfluoroalkanes.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (Hz) | Assignment |

| ¹H | 5.8 - 6.5 | Triplet of triplets (tt) | ²JHF ≈ 50-55 Hz, ³JHF ≈ 5-7 Hz | H-C¹ / H-C¹' |

| ¹⁹F | -138 to -142 | Multiplet | - | -C F₂H |

| ¹⁹F | -120 to -125 | Multiplet | - | -C F₂-CF₂H |

| ¹⁹F | -122 to -128 | Multiplet | - | Internal -C F₂- groups |

| ¹³C | 105 - 115 | Triplet | ¹JCF ≈ 240-260 Hz | C ¹ / C ¹' (-CF₂H) |

| ¹³C | 108 - 120 | Triplet | ¹JCF ≈ 250-270 Hz | C ² - C ⁵ / C ²' - C ⁵' |

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the presence of specific functional groups. For 1H,10H-Perfluorodecane, the key diagnostic peaks will be from the C-H and C-F bonds.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: As a liquid, the compound can be analyzed neat. A small drop is placed between two KBr or NaCl plates to form a thin film.

-

Data Collection: The spectrum is recorded using an FTIR spectrometer. A background spectrum of the clean plates is taken first and automatically subtracted from the sample spectrum.

-

Analysis: The resulting spectrum (transmittance vs. wavenumber) is analyzed for characteristic absorption bands.

Predicted IR Spectrum

The IR spectrum will be dominated by very strong absorptions from the numerous C-F bonds.

-

C-H Stretch: A medium intensity peak is expected in the region just below 3000 cm⁻¹, characteristic of sp³ C-H bonds.[4][5]

-

C-F Stretch: A series of very strong, broad, and complex absorption bands will be present in the 1100-1300 cm⁻¹ region. This is the hallmark of perfluorinated compounds and can often obscure other signals in this "fingerprint region".[6]

-

CH₂ Bending: Weaker bending (scissoring) vibrations for the CH₂ (or more accurately, the H-C-F) group may be observed around 1400 cm⁻¹.

| Vibrational Mode | Predicted Position (cm⁻¹) | Intensity |

| C-H Stretch | 2950 - 2990 | Medium |

| C-F Stretch | 1100 - 1350 | Very Strong, Broad |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural confirmation.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: The liquid sample can be introduced into the mass spectrometer via direct infusion or, more commonly, through a gas chromatograph (GC-MS) for separation and analysis.

-

Ionization: Electron Ionization (EI) is a standard method for this type of compound. A 70 eV electron beam bombards the molecule, causing ionization and fragmentation.[7]

-

Detection: The resulting positively charged ions are separated by their mass-to-charge ratio (m/z) and detected.

Predicted Mass Spectrum

Upon electron ionization, 1H,10H-Perfluorodecane (Molecular Weight: 502.09 g/mol ) will form a molecular ion (M⁺•). Due to the high energy of EI, this molecular ion may be of low abundance or absent. The spectrum will be characterized by a series of fragment ions resulting from the cleavage of C-C bonds.[8][9]

-

Molecular Ion (M⁺•): A peak at m/z = 502.

-

Fragmentation: The fragmentation of perfluoroalkanes is characterized by the sequential loss of CF₂ units (50 Da). The most stable fragments are perfluoroalkyl cations (CₙF₂ₙ₊₁⁺). Common fragments would include CF₃⁺ (m/z 69), C₂F₅⁺ (m/z 119), C₃F₇⁺ (m/z 169), and so on. The presence of the terminal hydrogens will lead to additional fragmentation pathways.

Caption: Predicted EI-MS Fragmentation Pathway for 1H,10H-Perfluorodecane.

| m/z | Predicted Fragment Ion | Notes |

| 502 | [C₁₀H₂F₂₀]⁺• | Molecular Ion (M⁺•) |

| 483 | [C₁₀HF₂₀]⁺ | Loss of a hydrogen radical |

| 431 | [C₈F₁₇]⁺ | Cleavage of C₂-C₃ bond |

| 381 | [C₇F₁₅]⁺ | Loss of another CF₂ unit |

| 331 | [C₆F₁₃]⁺ | " |

| 281 | [C₅F₁₁]⁺ | " |

| 231 | [C₄F₉]⁺ | " |

| 181 | [C₃F₇]⁺ | " |

| 131 | [C₂F₅]⁺ | " |

| 81 | [CF₂H]⁺ | Terminal fragment |

Conclusion

The structural characterization of 1H,10H-Perfluorodecane relies on a multi-technique spectroscopic approach. This guide outlines the predicted NMR, IR, and Mass Spectrometry data based on fundamental principles and comparison with related structures. The key identifying features include a distinctive triplet-of-triplets in the ¹H NMR spectrum, a series of complex multiplets in the ¹⁹F NMR spectrum, strong C-F stretching bands in the IR spectrum, and a characteristic fragmentation pattern in the mass spectrum. These predictive data serve as a robust reference for researchers working with this and similar highly fluorinated molecules.

References

-

NIST. (n.d.). 1H-Perfluorodecane. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 1H,1H,2H,2H-Perfluorodecan-1-ol. NIST Chemistry WebBook. Retrieved from [Link]

-

ATB (Automated Topology Builder). (n.d.). C10H2F20. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]

-

Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]

-

University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Fluorododecane. Retrieved from [Link]

-

ResearchGate. (2022, March 15). 19 F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, April 24). 10.7: Functional Groups and IR Tables. Retrieved from [Link]

-

PubMed Central. (2025, June 6). Unexpected Intermolecular C-H⋯O Hydrogen Bonds and 1H NMR Chemical Shifts in a Key Linker for Fluorine-18 Labeling of Dimeric Drugs. Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane. Retrieved from [Link]

-

OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Perfluorododecane. Retrieved from [Link]

-

University of Wisconsin-Madison. (2020, February 14). NMR Spectroscopy :: Hans Reich NMR Collection. Retrieved from [Link]

-

WebSpectra. (n.d.). Introduction to IR Spectra. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

PubMed. (2004). 19F and 1H NMR spectra of halocarbons. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Site-Specific CH Chalcogenation of Quinoxalin-2(1H) - Supporting Information. Retrieved from [Link]

-

AQA. (n.d.). 13C nmr spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]

Sources

- 1. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 6. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 7. uni-saarland.de [uni-saarland.de]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 1H,10H-Perfluorodecane (CAS 3492-24-8): Properties, Hazards, and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H,10H-Perfluorodecane, identified by CAS number 3492-24-8, is a partially fluorinated alkane. Its structure, characterized by a ten-carbon chain saturated with fluorine atoms except for single hydrogen atoms at the terminal positions, imparts a unique combination of properties. This guide provides a comprehensive overview of its chemical and physical characteristics, associated hazards, and the analytical methodologies pertinent to its study. As a member of the broader class of per- and polyfluoroalkyl substances (PFAS), understanding its behavior is critical within the context of environmental science, materials science, and toxicology.

Part 1: Physicochemical Properties

The distinct properties of 1H,10H-Perfluorodecane arise from the high electronegativity of the fluorine atoms, which create strong carbon-fluorine bonds and a molecule with low polarizability. This results in a compound that is both hydrophobic and lipophobic.

| Property | Value | Source(s) |

| CAS Number | 3492-24-8 | [1] |

| Molecular Formula | C10H2F20 | [2] |

| Molecular Weight | 502.09 g/mol | [2] |

| Melting Point | 42-43 °C | [3] |

| Boiling Point | 153-154 °C | [3] |

| Flash Point | 66 °C | [3] |

Part 2: Synthesis and Manufacturing

The synthesis of partially fluorinated alkanes like 1H,10H-Perfluorodecane is typically a multi-step process. A common strategy involves the telomerization of tetrafluoroethylene (TFE) to produce perfluoroalkyl iodide precursors, followed by a reduction step to replace the iodine atoms with hydrogen.

A representative synthesis for a similar compound, 1H-Perfluorononane, provides a logical framework for the likely synthesis of 1H,10H-Perfluorodecane.[4] This process can be visualized as follows:

Caption: Generalized synthetic workflow for 1H,10H-Perfluorodecane.

Experimental Protocol: Reduction of Perfluorodecyl Iodide

-

Reaction Setup: A solution of the perfluorodecyl iodide precursor (1 equivalent) is prepared in a suitable aprotic solvent (e.g., tetrahydrofuran) in a round-bottom flask under an inert atmosphere (e.g., Argon).[4]

-

Reduction: A hydride donor is added to the solution, and the reaction is allowed to proceed until completion, which can be monitored by techniques such as Gas Chromatography.[4]

-

Work-up: The reaction is carefully quenched. The organic phase is separated, and the aqueous phase is extracted with a suitable solvent. The combined organic extracts are washed to remove any residual iodine.[4]

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude product.[4]

-

Purification: High-purity 1H,10H-Perfluorodecane is obtained through fractional distillation.[4]

Part 3: Hazards and Toxicological Profile

As a member of the PFAS family, 1H,10H-Perfluorodecane should be handled with care, assuming a toxicological profile similar to other well-studied long-chain PFAS until specific data becomes available. The primary hazards associated with related perfluorinated compounds include skin and eye irritation.[5]

GHS Hazard Statements for Related Compounds:

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

Handling and Safety Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye protection.[10]

-

Ventilation: Use in a well-ventilated area to avoid inhalation of any fumes or dust.[11]

-

Handling: Avoid all personal contact. Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.[11]

-

Storage: Keep containers securely sealed in a cool, dry, and well-ventilated area, away from incompatible materials.[11]

-

Spills: In case of a spill, remove all ignition sources. Clean up spills immediately, avoiding contact with skin and eyes, and using appropriate protective equipment.[5]

Caption: Key safety and handling protocols for 1H,10H-Perfluorodecane.

Part 4: Environmental Fate

The environmental fate of PFAS is a significant area of research due to their persistence. The strong carbon-fluorine bond makes them resistant to degradation.[12] While specific data for 1H,10H-Perfluorodecane is limited, the general behavior of PFAS suggests it will be persistent in the environment. They can be transported over long distances in the atmosphere and oceans.[13] The primary environmental sinks for similar compounds are surface waters and sediments.[13]

Part 5: Analytical Methods

The analysis of PFAS, including 1H,10H-Perfluorodecane, requires sensitive and specific analytical techniques due to their presence at trace levels in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like 1H,10H-Perfluorodecane. It offers high resolution for separating the analyte from impurities and provides definitive identification through mass spectrometry.[1]

Typical GC-MS Protocol for a Related Compound (1H-Perfluorononane):

-

Sample Preparation: A stock solution of the sample is prepared in a suitable volatile solvent (e.g., hexane) and diluted to a final concentration for analysis.[1]

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer is used. A non-polar capillary column is often recommended for the separation of fluorinated compounds.[1]

-

GC Conditions:

-

Carrier Gas: Helium

-

Injection Mode: Splitless

-

Temperature Program: An initial hold followed by temperature ramps to ensure separation of all components.[1]

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Mass Range: Scanned over a range to detect the parent ion and characteristic fragments.[1]

-

-

Data Analysis: Purity is determined by the area percentage of the main peak. Impurities are identified by comparing their mass spectra with reference libraries.[1]

Other Relevant Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for structural elucidation and purity assessment of fluorinated compounds.

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

Part 6: Applications and Industrial Relevance

Per- and polyfluoroalkyl substances have been used in a wide range of industrial and consumer products due to their unique surface properties, including in surface protection for textiles and paper, and in the electronics industry.[14] While specific applications for 1H,10H-Perfluorodecane are not extensively documented in the reviewed literature, related compounds are used in the preparation of more complex fluorinated molecules and in materials science.[4][15]

Conclusion

1H,10H-Perfluorodecane (CAS 3492-24-8) is a partially fluorinated alkane with properties characteristic of the broader PFAS class. Its synthesis is a multi-step process, and its handling requires adherence to strict safety protocols due to potential hazards. While specific toxicological and environmental data for this compound are limited, information from related PFAS suggests that it is likely to be persistent and requires careful management. The analytical methods for its characterization are well-established, with GC-MS being a primary technique for purity assessment. Further research into the specific biological and environmental impact of 1H,10H-Perfluorodecane is warranted to fully understand its profile.

References

- Apollo Scientific. 1H,1H,2H,2H-Perfluorododecanesulphonic acid Safety Data Sheet. [URL: https://www.apolloscientific.co.uk/msds/PC52093_msds.pdf]

- LGC Standards. SAFETY DATA SHEET: 1H,1H,10H,10H-Perfluorodecane-1,10-diol. [URL: https://www.lgcstandards.com/medias/sys_master/fs/sds/h0c/h85/10123546918942/DRE-CA15986565-1-1-en-EGHS.pdf]

- PubChem. 1H,1H,10H,10H-perfluorodecane-1,10-diol. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2733404]

- ChemicalBook. 1H-PERFLUOROOCTANE - Safety Data Sheet. [URL: https://www.chemicalbook.com/sds/335-65-9_cb6690083.htm]

- Synquest Labs. 1H,1H,2H,2H-Perfluordecan-1-ol - Safety Data Sheet. [URL: https://www.synquestlabs.com/sds/678-39-7.pdf]

- Glüge, J., et al. An overview of the uses of per- and polyfluoroalkyl substances (PFAS) – Electronic supplementary information 1. Environmental Science: Processes & Impacts. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/em/d0em00291g]

- Sigma-Aldrich. 1-Iodo-1H,1H,2H,2H-perfluorodecane 96%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/370525]

- Agency for Toxic Substances and Disease Registry. Analytical Methods for Per- and Polyfluoroalkyl Substances (PFAS). [URL: https://www.atsdr.cdc.gov/pfas/docs/pfas_analytical_methods.html]

- ITRC. Environmental Fate and Transport for Per- and Polyfluoroalkyl Substances. [URL: https://pfas-1.itrcweb.org/fact-sheets-and-references-popup/#1511370529982-622d103b-1f55]

- Catalog of Fluorine Compounds. [URL: https://fluorochemie.

- Eurofins. ANALYTICAL METHOD SUMMARIES. [URL: https://www.eurofins.com.au/media/13601/au_env_dd_s_au_en_analytical-method-summaries.pdf]

- Alachem Co., Ltd. 1H,10H-Perfluorodecane. [URL: https://www.alachem.co.jp/en/products/05K215]

- Benchchem. An In-depth Technical Guide to the Synthesis and Purification of 1H-Perfluorononane. [URL: https://www.benchchem.com/synthesis-of-1h-perfluorononane]

- Glüge, J., et al. An overview of the uses of per- and polyfluoroalkyl substances (PFAS). Environmental Science: Processes & Impacts. [URL: https://pubs.rsc.org/en/content/articlehtml/2020/em/d0em00291g]

- CONCAWE. Environmental fate and effects of poly- and perfluoroalkyl substances (PFAS). [URL: https://www.concawe.eu/wp-content/uploads/2016/03/rpt_16-8.pdf]

- PubChem Blog. Spectral Information in PubChem. [URL: https://pubchemblog.ncbi.nlm.nih.

- Benchchem. Validating the Purity of 1H-Perfluorononane: A Comparative Guide to GC-MS and Alternative Methods. [URL: https://www.benchchem.

- ITRC. Fate and Transport of Per- and Polyfluoroalkyl Substances (PFAS). [URL: https://pfas-1.itrcweb.

- Prevedouros, K., et al. Sources, Fate and Transport of Perfluorocarboxylates. Environmental Science & Technology. [URL: https://pubs.acs.org/doi/10.1021/es0512475]

- Fluoryx Labs. CAS# 375-97-3 | 1H-Perfluorodecane. [URL: https://fluoryx.com/shop/ols/products/1h-perfluorodecane-cas-375-97-3]

- Exfluor. 1H-Perfluorodecane, 97%, CAS Number: 375-97-3. [URL: https://exfluor.com/products/1h-perfluorodecane-97-cas-number-375-97-3]

- ResearchGate. NMR, mass spectroscopy, IR - finding compound structure? [URL: https://www.researchgate.net/post/NMR_mass_spectroscopy_IR-finding_compound_structure]

- Romano, M. R., et al. Toxicity Threshold of Perfluorocarbon Liquids for Intraocular Use: Dose-Response Assessment of In Vitro Cytotoxicity of Possible Contaminants. Translational Vision Science & Technology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8142790/]

- Sanderson, H., et al. Ecological impact and environmental fate of perfluorooctane sulfonate on the zooplankton community in indoor microcosms. Environmental Toxicology and Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/12503714/]

- UCLA Chemistry and Biochemistry. WebSpectra - Problems in NMR and IR Spectroscopy. [URL: https://www.chem.ucla.edu/~webspectra/]

- ChemicalBook. 1H,1H,2H,2H-Perfluorodecanethiol. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4234311.htm]

- ITRC. Additional Information – PFAS — Per- and Polyfluoroalkyl Substances. [URL: https://pfas-1.itrcweb.

- National Toxicology Program. NTP Technical Report on the Toxicity Studies of Perfluoroalkyl Carboxylates. [URL: https://ntp.niehs.nih.gov/sites/default/files/ntp/htdocs/st_rpts/tox097_508.pdf]

- Public Health England. PFOS and PFOA Toxicological Overview. [URL: https://www.gov.uk/government/publications/perfluorooctane-sulfonate-pfos-and-perfluorooctanoic-acid-pfoa-toxicological-overview]

- Mahmoud, A. R. Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. ResearchGate. [URL: https://www.researchgate.net/publication/385739832_Molecular_Spectroscopy_in_Organic_Chemistry_IR_NMR_and_Mass_Analysis]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1H-Perfluorodecane [webbook.nist.gov]

- 3. scantecnordic.se [scantecnordic.se]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. 1H,1H,10H,10H-perfluorodecane-1,10-diol | C10H6F16O2 | CID 2733404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Toxicity Threshold of Perfluorocarbon Liquids for Intraocular Use: Dose-Response Assessment of In Vitro Cytotoxicity of Possible Contaminants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ecological impact and environmental fate of perfluorooctane sulfonate on the zooplankton community in indoor microcosms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. lgcstandards.com [lgcstandards.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. documents.dps.ny.gov [documents.dps.ny.gov]

- 13. chm.pops.int [chm.pops.int]

- 14. fluoridealert.org [fluoridealert.org]

- 15. 1-Iodo-1H,1H,2H,2H-perfluorodecane 96 2043-53-0 [sigmaaldrich.com]

The Elusive Nature of Solubility: A Technical Guide to 1H,10H-Perfluorodecane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H,10H-Perfluorodecane, a molecule characterized by a C10 carbon backbone with extensive fluorination bookended by single hydrogen atoms, presents a unique and challenging solubility profile. This guide provides an in-depth exploration of the theoretical and practical aspects governing its dissolution in organic solvents. We will delve into the nuanced interplay of intermolecular forces that dictate the solubility of this and related fluorinated compounds. While quantitative solubility data for 1H,10H-Perfluorodecane is not extensively available in public literature, this guide will equip researchers with a robust framework for understanding and predicting its behavior. We will further provide detailed, field-proven experimental protocols for determining solubility, enabling researchers to generate critical data for their specific applications.

Introduction: The Unique World of Perfluorocarbons

Perfluorocarbons (PFCs) and their derivatives are a class of organofluorine compounds where carbon-hydrogen bonds have been replaced by carbon-fluorine bonds. This substitution imparts remarkable properties, including high thermal and chemical stability, low surface tension, and a distinct lack of miscibility with both aqueous and hydrocarbon-based media.[1] This dual hydrophobic and lipophobic nature is a direct consequence of the unique electronic properties of the fluorine atom.[1]

1H,10H-Perfluorodecane (C10H2F20) is a linear-chain molecule that is largely perfluorinated, with the exception of the terminal carbons which each bear a single hydrogen atom. This structure suggests a solubility behavior that is largely dominated by the perfluorinated core, but with potential subtle influences from the terminal C-H bonds. Understanding the solubility of such molecules is critical in a variety of research and industrial applications, including in the development of drug delivery systems, as respiratory gases carriers, and in advanced materials science.

The Physicochemical Basis of Perfluorocarbon Solubility

The solubility of a substance is governed by the thermodynamics of mixing, specifically the change in Gibbs free energy (ΔGmix). For dissolution to occur spontaneously, ΔGmix must be negative. This is described by the equation:

ΔGmix = ΔHmix - TΔSmix

where ΔHmix is the enthalpy of mixing, T is the temperature, and ΔSmix is the entropy of mixing.

Entropy of Mixing (ΔSmix): The entropy of mixing is generally a positive value, favoring dissolution, as the random mixing of two different types of molecules increases the disorder of the system.

Enthalpy of Mixing (ΔHmix): The enthalpy of mixing is the critical factor determining the solubility of PFCs. It represents the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

-

Solute-Solute Interactions (PFC-PFC): Due to the high electronegativity and low polarizability of fluorine atoms, the intermolecular forces between PFC molecules are primarily weak van der Waals dispersion forces.[2]

-

Solvent-Solvent Interactions: These forces vary widely depending on the nature of the organic solvent, ranging from weak dispersion forces in nonpolar solvents like hexane to strong hydrogen bonds in protic solvents like ethanol.

-

Solute-Solvent Interactions (PFC-Solvent): The interactions between PFCs and most organic solvents are also limited to weak van der Waals forces. The strength of these interactions is often insufficient to overcome the stronger cohesive forces within the organic solvent, particularly for polar or hydrogen-bonding solvents.

This mismatch in intermolecular forces results in a positive enthalpy of mixing (an endothermic process), which is the primary reason for the poor solubility of PFCs in most organic solvents.

The "Fluorophobic" Effect:

The term "fluorophobic" is often used to describe the tendency of fluorocarbons to not mix with hydrocarbons. This arises from the fact that the cohesive energy of fluorocarbons is significantly lower than that of hydrocarbons of similar size. The weak interactions between fluorocarbon and hydrocarbon molecules are not sufficient to compensate for the energy required to break the stronger interactions between the hydrocarbon molecules themselves.

The Influence of Terminal Hydrogens in 1H,10H-Perfluorodecane:

The presence of hydrogen atoms at the α and ω positions of the perfluorodecane chain introduces a degree of polarity and the potential for weak dipole-dipole interactions that are absent in fully perfluorinated alkanes. This structural modification is expected to slightly enhance its solubility in more polar organic solvents compared to its fully perfluorinated counterpart, perfluorodecane. However, the dominant influence of the long perfluorinated chain will still result in overall low solubility in most organic solvents. Partially hydrogenated PFAS have been shown to interact more strongly with any phase compared to their fully fluorinated analogs.

Predicting Solubility: Theoretical Frameworks

While specific quantitative data is scarce, several theoretical models can be employed to predict and understand the solubility behavior of 1H,10H-Perfluorodecane.

Regular Solution Theory:

This model provides a framework for understanding the enthalpy of mixing based on the cohesive energy densities of the solute and solvent. The Hildebrand solubility parameter (δ) is a measure of this cohesive energy. The principle of "like dissolves like" can be quantified by stating that two substances are likely to be miscible if their solubility parameters are similar. Perfluoroalkanes have very low solubility parameters, which explains their poor miscibility with most organic solvents that have higher δ values.

Flory-Huggins Theory:

Originally developed for polymer solutions, the Flory-Huggins theory can provide a more sophisticated understanding of the thermodynamics of mixing for molecules of different sizes, which is relevant for the dissolution of a large molecule like 1H,10H-Perfluorodecane. This theory considers both the combinatorial entropy of mixing and an interaction parameter (χ) that accounts for the enthalpy of interaction between the solute and solvent. A smaller χ value indicates more favorable interactions and higher solubility.

Expected Solubility Profile of 1H,10H-Perfluorodecane

Based on the theoretical principles and data from related compounds, the following solubility profile for 1H,10H-Perfluorodecane can be anticipated:

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Nonpolar Aliphatic | Hexane, Heptane | Low to Moderate | While both are nonpolar, the cohesive energy of the alkanes is higher than that of the perfluorinated chain, leading to a positive enthalpy of mixing. |

| Aromatic | Toluene, Xylene | Low | The π-electron systems of aromatic solvents lead to stronger cohesive forces than in aliphatic hydrocarbons, making dissolution of the fluorinated compound less favorable. |

| Halogenated | Chloroform, Dichloromethane | Low to Moderate | The polarity of these solvents is higher than that of the perfluorinated chain, but the presence of halogens can lead to some favorable interactions. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Low | The ether oxygen can act as a hydrogen bond acceptor, leading to self-association and making it less favorable to create a cavity for the solute. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Low | Similar to ethers, the polar carbonyl group leads to significant dipole-dipole interactions within the solvent. |

| Alcohols | Methanol, Ethanol, Isopropanol | Very Low | The strong hydrogen bonding network in alcohols presents a significant energetic barrier to the dissolution of the non-polar perfluorinated chain. |

| Fluorinated Solvents | Perfluorohexane, Perfluorooctane | High (Miscible) | "Like dissolves like" principle applies strongly here. The intermolecular forces are of a similar nature and magnitude. |

Experimental Determination of Solubility: A Practical Guide

Given the lack of readily available data, experimental determination of the solubility of 1H,10H-Perfluorodecane is essential for any research application. The following section provides detailed protocols for this purpose.

The Shake-Flask Method: A Gold Standard

The equilibrium shake-flask method is a widely accepted and reliable technique for determining the solubility of a compound in a given solvent.

Figure 1: Workflow for the shake-flask solubility determination method.

-

Preparation:

-

Accurately weigh an excess amount of 1H,10H-Perfluorodecane into a series of glass vials. The excess should be clearly visible after the equilibration period.

-

Add a precise volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath. The temperature should be controlled to ±0.1 °C.

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48 hours being preferable. It is advisable to test different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in the supernatant is no longer changing.

-

-

Sampling and Analysis:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature bath for several hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled syringe to match the equilibration temperature.

-

Immediately filter the aliquot through a chemically inert syringe filter (e.g., PTFE with a pore size of 0.22 µm) to remove any suspended microparticles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of 1H,10H-Perfluorodecane in the diluted sample using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (g/L) = (Concentration in diluted sample (g/L)) x (Dilution factor)

-

Analytical Considerations

-

Method Validation: It is crucial to develop and validate an analytical method for the quantification of 1H,10H-Perfluorodecane. This includes establishing linearity, accuracy, precision, and the limit of detection (LOD) and limit of quantification (LOQ).

-

Calibration Standards: Prepare a series of calibration standards of 1H,10H-Perfluorodecane in the same solvent used for the solubility study to generate a calibration curve.

-

Internal Standard: The use of an internal standard can improve the accuracy and precision of the quantification by correcting for variations in sample injection volume and instrument response.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise tabular format.

Table 1: Hypothetical Solubility Data for 1H,10H-Perfluorodecane at 25°C

| Solvent | Solvent Class | Solubility (g/L) | Molar Solubility (mol/L) |

| n-Hexane | Nonpolar Aliphatic | [Experimental Value] | [Calculated Value] |

| Toluene | Aromatic | [Experimental Value] | [Calculated Value] |

| Dichloromethane | Halogenated | [Experimental Value] | [Calculated Value] |

| Tetrahydrofuran | Ether | [Experimental Value] | [Calculated Value] |

| Acetone | Ketone | [Experimental Value] | [Calculated Value] |

| Ethanol | Alcohol | [Experimental Value] | [Calculated Value] |

| Perfluorohexane | Fluorinated | [Experimental Value] | [Calculated Value] |

Note: These are placeholders for experimentally determined values.

The interpretation of this data should be linked back to the theoretical principles discussed earlier, considering the interplay of intermolecular forces and the physicochemical properties of both the solute and the solvents.

Conclusion: Navigating the Challenges of Fluorinated Compound Solubility

The solubility of 1H,10H-Perfluorodecane in organic solvents is a complex phenomenon governed by its unique molecular structure. While its highly fluorinated nature dictates a general trend of low solubility in most common organic solvents, the terminal hydrogen atoms may offer subtle modulation of this behavior. This guide has provided a comprehensive theoretical framework for understanding these interactions and a practical, detailed protocol for the experimental determination of solubility. By combining theoretical prediction with rigorous experimental validation, researchers can confidently navigate the challenges of working with this and other fluorinated compounds, enabling their successful application in a wide range of scientific and technological endeavors.

References

-

Jägers, J., Wrobeln, A., & Ferenz, K. B. (2021). Perfluorocarbon-Based Oxygen Carriers: From Physics to Physiology. Pflügers Archiv - European Journal of Physiology, 473(2), 139–150. [Link]

-

Riess, J. G. (2009). Understanding the Fundamentals of Perfluorocarbons and Perfluorocarbon Emulsions Relevant to In Vivo Oxygen Delivery. Artificial Cells, Blood Substitutes, and Biotechnology, 37(2), 56-69. [Link]

-

Endo, S., & Goss, K.-U. (2022). Intermolecular Interactions, Solute Descriptors, and Partition Properties of Neutral Per- and Polyfluoroalkyl Substances (PFAS). Environmental Science & Technology, 56(10), 6341–6350. [Link]

- Flory, P. J. (1953). Principles of Polymer Chemistry. Cornell University Press.

- Hildebrand, J. H., & Scott, R. L. (1950). The Solubility of Nonelectrolytes (3rd ed.).

-

Abraham, M. H., & Acree, W. E. (2014). The factors that influence solubility in perfluoroalkane solvents. Journal of Molecular Liquids, 192, 119-124. [Link]

-

Gater, C. A., Mayne, O. J., Collins, B. G., Evans, K. J., Storr, E. M. E., Whitwood, A. C., Watts, D. P., Tickner, B. J., & Duckett, S. B. (2025). High H2 Solubility of Perfluorocarbon Solvents and Their Use in Reversible Polarization Transfer from para-Hydrogen. The Journal of Physical Chemistry Letters, 16, 510-517. [Link]

Sources

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1H,10H-Perfluorodecane

Introduction

1H,10H-Perfluorodecane, a member of the α,ω-dihydroperfluoroalkanes class, is a unique molecule characterized by a C10 carbon backbone fully fluorinated except for single hydrogen atoms at the terminal positions. This structure imparts a combination of properties from both hydrocarbons and perfluorocarbons, making it a subject of interest in materials science, particularly in the synthesis of fluorinated polymers and surfactants. Understanding the thermal stability and decomposition pathways of 1H,10H-Perfluorodecane is paramount for its safe handling, processing, and for predicting its lifecycle in various applications. This guide provides a comprehensive overview of the theoretical underpinnings of its thermal stability, proposes decomposition mechanisms, and details the experimental protocols necessary for its empirical investigation.

Theoretical Framework of Thermal Stability

The thermal stability of a molecule is fundamentally dictated by the strength of its chemical bonds. In the case of 1H,10H-Perfluorodecane, the key bonds to consider are the carbon-carbon (C-C), carbon-fluorine (C-F), and carbon-hydrogen (C-H) bonds.

The C-F bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy (BDE) typically ranging from 485 to 542 kJ/mol.[1] In contrast, the C-H bond is significantly weaker, with a BDE of approximately 410 kJ/mol.[1] The C-C bonds within the perfluorinated chain are also strengthened by the presence of the highly electronegative fluorine atoms, but they remain weaker than the C-F bonds.

This disparity in bond energies strongly suggests that the thermal decomposition of 1H,10H-Perfluorodecane will be initiated by the cleavage of the weaker C-H bonds at the terminal positions of the molecule. The perfluorinated carbon backbone is expected to remain intact at temperatures where the C-H bonds begin to break.

| Bond Type | Typical Bond Dissociation Energy (kJ/mol) | Implication for 1H,10H-Perfluorodecane |

| C-F | 485 - 542 | High thermal stability of the perfluorinated backbone. |

| C-H | ~410 | Likely initiation site for thermal decomposition. |

| C-C | ~350-400 | Susceptible to cleavage following initial C-H bond scission. |

Predicted Decomposition Pathways

The thermal decomposition of 1H,10H-Perfluorodecane is anticipated to proceed via a free radical chain reaction mechanism. The process can be conceptualized in three main stages: initiation, propagation, and termination.

Initiation: The decomposition is most likely initiated by the homolytic cleavage of a terminal C-H bond, generating a perfluorodecyl radical and a hydrogen radical.

Propagation: The initial radicals can then participate in a series of reactions that propagate the decomposition. A key propagation step is likely to be the elimination of hydrogen fluoride (HF), a process known as dehydrofluorination. This can occur through several pathways, including the reaction of a hydrogen radical with a fluorine atom from the same or another molecule, or through intramolecular elimination from the perfluorodecyl radical. Subsequent C-C bond cleavage (scission) within the perfluorinated chain can lead to the formation of shorter-chain perfluoroalkenes and other volatile fluorinated compounds.

Termination: The radical chain reactions are terminated by the combination of two radicals, forming stable, non-radical products.

Caption: Proposed free-radical decomposition pathway for 1H,10H-Perfluorodecane.

Experimental Analysis of Thermal Properties

A comprehensive understanding of the thermal stability and decomposition of 1H,10H-Perfluorodecane requires a multi-faceted analytical approach. The combination of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) provides a complete picture of its thermal behavior.

Caption: Experimental workflow for the thermal analysis of 1H,10H-Perfluorodecane.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the primary technique for determining the onset and completion of thermal decomposition.

Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of 1H,10H-Perfluorodecane into a clean, inert TGA pan (e.g., platinum or alumina).

-

Atmosphere: Purge the TGA furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the mass loss (%) as a function of temperature. The onset of decomposition is determined from the temperature at which significant mass loss begins. The temperature of maximum rate of mass loss can be determined from the first derivative of the TGA curve (DTG curve).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and glass transitions.

Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-